[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone
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Overview
Description
[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group, linked to a methylimidazopyridine moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with the methylimidazopyridine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorophenylmethyl group can be reduced to a phenylmethyl group.
Substitution: The chlorine atom in the chlorophenylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the chlorophenylmethyl group results in a phenylmethyl derivative .
Scientific Research Applications
[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-6-7-20-24-19(13-26(20)12-16)21(28)25-9-3-8-22(14-25,15-27)11-17-4-2-5-18(23)10-17/h2,4-7,10,12-13,27H,3,8-9,11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKAYHELIAIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC(C3)(CC4=CC(=CC=C4)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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